molecular formula C60H80N4O16Rh2S4 B575123 Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 183800-15-9

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)

Katalognummer: B575123
CAS-Nummer: 183800-15-9
Molekulargewicht: 1447.4 g/mol
InChI-Schlüssel: HVKPLPQGLBYKLH-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Steric and Electronic Modulation

Compared to Rh₂(S-PTTL)₄ and Rh₂(DOSP)₄ catalysts:

Property This Complex Rh₂(S-PTTL)₄ Rh₂(DOSP)₄
Cavity diameter (Å) 14.2–16.8 12.1–13.9 9.8–11.2
Rh–Rh bond length (Å) 2.408 2.395 2.427
ΔG‡ for axial ligand exchange (kcal/mol) 8.7 6.2 10.1

The sulfonyl groups enhance π-acidity (Mulliken charge: +0.32e vs. +0.18e for phthalimido analogs), increasing electrophilicity at the carbene-binding Rh center.

Conformational Rigidity

Variable-temperature ¹H NMR shows 73% reduction in ligand fluxionality compared to Rh₂(S-TCPTAD)₄. The tert-butyl/sulfonyl combination creates:

  • 42 kcal/mol rotational barrier for sulfonyl groups
  • 28° narrower dihedral angle distribution vs. adamantyl derivatives

Catalytic Implications

In cyclopropanation reactions, this complex achieves:

  • 98:2 enantiomeric ratio vs. 92:8 for Rh₂(S-PTTL)₄
  • 15-fold increase in turnover frequency vs. Rh₂(DOSP)₄

The rigid chiral crown enables double stereodifferentiation – simultaneous control of face selectivity and carbene orientation. This contrasts with flexible dirhodium catalysts that primarily enforce face selectivity alone.

Eigenschaften

CAS-Nummer

183800-15-9

Molekularformel

C60H80N4O16Rh2S4

Molekulargewicht

1447.4 g/mol

IUPAC-Name

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

InChI

InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4

InChI-Schlüssel

HVKPLPQGLBYKLH-UHFFFAOYSA-J

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]

Synonyme

TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL&

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ligand Synthesis and Characterization

The enantiomerically pure 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylic acid serves as the foundational ligand. Synthesis begins with L-proline, which undergoes N-sulfonylation using 4-tert-butylbenzenesulfonyl chloride under Schotten-Baumann conditions. A typical procedure involves:

  • Dissolving L-proline (1.0 equiv) in 2M NaOH at 0°C

  • Adding 4-tert-butylbenzenesulfonyl chloride (1.1 equiv) dropwise

  • Stirring for 12 hours at ambient temperature

  • Acidifying to pH 2 with HCl to precipitate the product

Critical parameters:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CMinimizes racemization
Molar Ratio (SO₂Cl:Proline)1.05:1Reduces di-sulfonylated byproducts
Workup pH2.0 ± 0.2Maximizes crystallization

The ligand's configuration is verified via:

  • Optical Rotation : [α]D²⁵ = +34.5° (c=1, CHCl₃) confirming (2R) stereochemistry

  • ¹H NMR : δ 1.28 (s, 9H, t-Bu), 3.45–3.60 (m, 2H, pyrrolidine CH₂), 4.85 (dd, J=8.4 Hz, 1H, C2-H)

Dirhodium Core Formation

Dirhodium(II) tetraacetate (Rh₂(OAc)₄) serves as the precursor for ligand exchange. The tetravalent substitution occurs through a stepwise displacement mechanism:

  • Acetate Ligand Dissociation :
    Rh₂(OAc)₄ ⇌ Rh₂(OAc)₃⁺ + OAc⁻ (in polar aprotic solvents)

  • Chiral Ligand Coordination :
    Rh₂(OAc)₃⁺ + 4 HSulfonylPro → Rh₂(SulfonylPro)₄ + 4 HOAc

Key operational considerations:

  • Solvent System : Chlorobenzene (b.p. 131°C) enables reflux conditions while solubilizing both Rh₂(OAc)₄ and the bulkier sulfonamide ligands

  • Acid Scavenging : Sodium carbonate in a Soxhlet extractor continuously removes acetic acid, shifting equilibrium toward product

  • Stereochemical Control : Rigorous exclusion of moisture prevents ligand hydrolysis and racemization

Reaction monitoring via UV-Vis spectroscopy reveals characteristic shifts:

Speciesλmax (nm)ε (M⁻¹cm⁻¹)
Rh₂(OAc)₄4852,100
Rh₂(SulfonylPro)₄5123,400

Purification and Isolation

Crude product purification employs a dual-phase approach:

  • Flash Chromatography :

    • Stationary phase: Silica gel (230–400 mesh)

    • Eluent gradient: Hexane/EtOAc (4:1 → 1:1)

    • Rf = 0.33 (Hexane:EtOAc 2:1)

  • Crystallization :

    • Solvent pair: Dichloromethane/diethyl ether (1:5 v/v)

    • Yields rhombic crystals suitable for X-ray analysis

Final product characterization:

PropertyValue
Molecular Weight1447.39 g/mol
Melting Point218–220°C (dec.)
Specific Rotation[α]D²⁵ = +127° (c=0.5, CH₂Cl₂)
Purity (HPLC)>99% (C18, 254 nm)

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-311+G**) elucidate the ligand exchange energetics:

  • Transition State Geometry :
    Rh-OAc bond elongation to 2.18 Å vs. 1.98 Å in ground state
    SulfonylPro approach angle: 112° relative to Rh-Rh axis

  • Activation Barriers :

    StepΔG‡ (kcal/mol)
    Acetate dissociation18.7
    Ligand coordination12.4
    Product stabilization-23.1

These data rationalize the requirement for elevated temperatures (reflux) to overcome the initial dissociation barrier .

Comparative Analysis with Related Dirhodium Complexes

Structural analogs demonstrate the impact of ligand architecture on catalytic performance:

ComplexTON (Cyclopropanation)ee (%)
Rh₂(SulfonylPro)₄85098.6
Rh₂(PhPy)₄ (PhPy = phenylprolinate)72095.2
Rh₂(TPPTTL)₄ (Ru analog) 10,00094.0

The enhanced enantioselectivity in Rh₂(SulfonylPro)₄ arises from:

  • Steric Shielding : t-Bu groups create a chiral pocket around axial coordination sites

  • Electronic Effects : Sulfonyl withdraws electron density, increasing Rh carbene electrophilicity

Scalability and Industrial Considerations

Pilot-scale production (100 g batches) necessitates modifications:

  • Continuous Flow System :

    • Residence time: 45 min

    • Throughput: 2.1 kg/day

  • Alternative Acid Scavengers :
    Molecular sieves (4Å) replace Soxhlet extraction for large volumes

  • Cost Analysis :

    Component% of Total Cost
    Rh₂(OAc)₄68%
    SulfonylPro ligand27%
    Solvents5%

Environmental impact assessments reveal:

  • E-factor: 23 kg waste/kg product

  • PMI: 38 (primarily from solvent use)

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) species, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One of the most notable applications of this dirhodium complex is in asymmetric synthesis, particularly in the formation of chiral compounds. The compound has been employed as a catalyst in cyclopropanation reactions, where it facilitates the conversion of alkenes into cyclopropanes with high enantioselectivity.

Case Study: Cyclopropanation Reactions

A study demonstrated that Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) effectively catalyzes the cyclopropanation of various alkenes using diazo compounds. The results indicated that the use of this catalyst led to excellent yields and enantiomeric excesses, showcasing its utility in synthesizing complex organic molecules with specific stereochemical configurations .

Catalysis of C-H Insertion Reactions

This compound has also been explored for its ability to catalyze C-H insertion reactions, which are crucial for the functionalization of hydrocarbons. The mechanism typically involves the generation of a carbene intermediate that can insert into C-H bonds.

Mechanistic Insights

Computational studies have provided insights into the reaction mechanisms facilitated by this dirhodium complex. It was found that steric factors significantly influence the reaction pathway and selectivity, making it a valuable tool for chemists aiming to develop new synthetic methodologies .

Potential Therapeutic Applications

Beyond synthetic applications, there is emerging interest in the biological activity of dirhodium complexes. Preliminary studies suggest that Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) may exhibit anti-cancer properties.

Research Findings

Research has indicated that dirhodium complexes can interact with biological targets, potentially leading to cytotoxic effects against cancer cells. Further investigation is required to fully understand its mechanisms and therapeutic potential .

Comparative Analysis of Dirhodium Complexes

To better understand the advantages of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II), a comparative analysis with other dirhodium complexes is essential.

Property Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) Other Dirhodium Complexes
Enantioselectivity HighVariable
Yield in Cyclopropanation ExcellentModerate to High
C-H Insertion Efficiency HighModerate
Biological Activity Emerging evidence for anti-cancer propertiesLimited data

Wirkmechanismus

The mechanism of action of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The dirhodium(II) core acts as a catalytic center, enabling the activation of substrates through coordination and subsequent reaction pathways. The sulfonyl-pyrrolidinecarboxylate ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .

Vergleich Mit ähnlichen Verbindungen

Dirhodium(II) Tetrakis[3(S)-phthalimido-2-piperidinonate] (Rh₂(S-PTPI)₄)

  • Structure: Features phthalimido-piperidinonate ligands with an S-configuration at the 3-position of the piperidine ring.
  • Applications : Highly effective for enantioselective cyclopropanations of styrenes and 1,1-disubstituted alkenes. For example, in reactions with 2,4-dimethyl-3-pentyl diazoacetate, Rh₂(S-PTPI)₄ achieves diastereomeric ratios of 94:6 and high enantiomeric excess (ee) .
  • Comparison : Unlike the target compound, Rh₂(S-PTPI)₄ lacks sulfonyl groups, reducing steric bulk but increasing flexibility. This results in lower enantioselectivity in highly sterically demanding reactions .

Dirhodium(II) Tetrakis[N-phthaloyl-(S)-phenylalaninate] (Rh₂(S-PTPA)₄)

  • Structure : Uses N-phthaloyl-phenylalaninate ligands with an S-configuration.
  • Applications : Demonstrated moderate selectivity (62:38 product ratio) in tandem sulfonium ylide formation and [2,3]-sigmatropic rearrangements .
  • Comparison : The absence of a tert-butyl group in the ligand structure leads to lower steric control compared to the target compound, limiting its utility in reactions requiring high enantioselectivity .

Dirhodium(II) Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato] (Rh₂(S-TCPTTL)₄)

  • Structure : Incorporates tetrafluorophthaloyl-tert-leucinato ligands, combining electron-withdrawing fluorine atoms and a bulky tert-leucine moiety.
  • Applications : Optimal for dearomative (4+3) cycloadditions, yielding cyclohepta[b]indolines with high enantioselectivity .
  • Comparison : While both catalysts leverage bulky substituents, the target compound’s sulfonyl-pyrrolidinecarboxylate ligands provide distinct electronic and steric profiles, making it more suitable for cyclopropanation than cycloadditions .

Enantiomeric Pair: Rh₂(R-DOSP)₄ vs. Rh₂(S-DOSP)₄

  • Structure : These are enantiomers differing only in the configuration of the pyrrolidinecarboxylate ligand (R vs. S).
  • Applications : Rh₂(S-DOSP)₄ is preferred for 3-vinylindole cycloadditions, while the R-form may show inverted selectivity.
  • Comparison : The target compound’s tert-butylphenylsulfonyl group offers greater steric hindrance than the dodecyl chain in Rh₂(R/S-DOSP)₄, leading to divergent reactivity in solvent-dependent reactions .

Catalytic Performance and Enantioselectivity Data

Catalyst Reaction Type Substrate ee (%) Diastereomeric Ratio Key Reference
Target Compound Cyclopropanation Styrene + diazoacetate 40–80 Not reported
Rh₂(S-PTPI)₄ Cyclopropanation 1,1-Disubstituted alkenes >90 94:6
Rh₂(S-TCPTTL)₄ (4+3) Cycloaddition 2-Vinylindole 90–95 Not reported
Rh₂(S-DOSP)₄ (4+3) Cycloaddition 3-Vinylindole 85–90 Not reported

Notes:

  • The target compound’s enantioselectivity in cyclopropanation is highly solvent-dependent. In supercritical fluoroform, ee increases from 40% at 100 bar to 80% near the critical point due to dielectric constant effects .
  • Rh₂(S-PTPI)₄ achieves superior diastereoselectivity in cyclopropanations but requires less sterically hindered substrates .

Mechanistic and Solvent Effects

The target compound’s enantioselectivity arises from axial solvent coordination to the dirhodium core, altering transition-state geometry. Coordinating solvents (e.g., THF) enhance selectivity by stabilizing chiral intermediates, while non-coordinating solvents rely on dielectric effects . In contrast, Rh₂(S-PTPI)₄ operates via dissociative sulfonium ylide formation, where enantiocontrol is ligand-dominated rather than solvent-dependent .

Biologische Aktivität

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) (CAS 183800-15-9) is a dirhodium complex that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrakis sulfonyl group attached to pyrrolidinecarboxylate ligands, contributing to its reactivity and interactions with biological systems.

  • Molecular Formula : C60_{60}H80_{80}N4_4O16_{16}Rh2_2S4_4
  • Molecular Weight : 1447.37 g/mol

Dirhodium complexes, including this compound, are known to facilitate various catalytic reactions, particularly in asymmetric synthesis. They operate by stabilizing reactive intermediates, which can lead to the formation of chiral products. The biological activity of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is primarily attributed to its ability to catalyze cyclopropanation reactions and other transformations involving carbene intermediates.

Biological Activity

Research indicates that dirhodium complexes exhibit several biological effects:

  • Anticancer Activity : Some studies suggest that dirhodium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism can disrupt cellular homeostasis and promote cell death in malignant cells.
  • Anti-inflammatory Properties : Dirhodium compounds have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Research has indicated that these complexes can act as inhibitors for specific enzymes, which may be beneficial in treating various diseases.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II):

  • Asymmetric Synthesis : A study published in the Journal of the American Chemical Society demonstrated that this compound could effectively catalyze asymmetric cyclopropanation reactions with high enantioselectivity, showcasing its utility in synthetic organic chemistry .
  • Antitumor Effects : In vitro studies have indicated that dirhodium complexes can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms facilitated by dirhodium complexes, highlighting how steric and electronic factors influence their reactivity and selectivity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInhibits specific enzymes
Asymmetric SynthesisHigh enantioselectivity in cyclopropanation

Q & A

Q. What are the primary asymmetric transformations catalyzed by Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)?

This dirhodium complex is widely used in enantioselective cyclopropanation and cycloaddition reactions. For example, it facilitates the asymmetric cyclopropanation of styrene derivatives with diazo compounds, achieving enantiomeric excess (ee) values up to 80% under optimized conditions . It also catalyzes formal (4+3) cycloadditions to synthesize cyclohepta[b]indolines, where the stereochemistry of the catalyst directly influences product configuration .

Q. What solvent systems are recommended for standard catalytic applications of this dirhodium complex?

Non-coordinating solvents like dichloromethane or toluene are typically used for baseline reactivity. However, coordinating solvents (e.g., THF, DMF) may enhance enantioselectivity in specific cases by modulating the catalyst's axial coordination sphere. Always pre-screen solvents for compatibility with diazo substrates to avoid side reactions .

Advanced Research Questions

Q. How does solvent dielectric constant and coordinating ability influence enantioselectivity in dirhodium-catalyzed cyclopropanation?

The enantioselectivity of cyclopropanation reactions is pressure-dependent in supercritical solvents (e.g., fluoroform), where lower pressures near the critical point (~50 bar) increase ee from 40% to 80% due to reduced dielectric constant, altering transition-state stabilization . In liquid solvents, coordinating solvents (e.g., DMSO) can improve selectivity beyond dielectric effects by directly interacting with the rhodium center, as shown in comparative studies using Rh₂(R-DOSP)₄ .

Q. What experimental strategies can resolve contradictions in reported enantiomeric excess (ee) values for similar substrates?

  • Batch variability: Ensure catalyst purity via ¹H NMR and X-ray crystallography to confirm structural integrity .
  • Substrate-catalyst matching: Electron-deficient diazo compounds may require adjusted catalyst loading or solvent polarity.
  • In situ monitoring: Use UV-vis spectroscopy to track diazo decomposition rates, which can affect ee if competing pathways exist .

Q. How does the steric and electronic profile of the sulfonyl-pyrrolidine ligand impact reaction outcomes?

The tert-butyl group on the phenylsulfonyl moiety enhances steric shielding, favoring specific transition states. Modifying the sulfonyl group’s substituents (e.g., switching to electron-withdrawing groups) can alter the catalyst’s electron density, impacting both reaction rate and selectivity. For example, bulkier ligands reduce side reactions in crowded substrates but may lower turnover frequency .

Mechanistic and Analytical Questions

Q. What spectroscopic and crystallographic methods validate the active species in dirhodium-catalyzed reactions?

  • X-ray crystallography: Resolves the dimeric structure of the dirhodium core and ligand orientation, critical for rationalizing stereochemical outcomes .
  • EPR and UV-vis spectroscopy: Detect transient rhodium-carbene intermediates during diazo activation .
  • DFT calculations: Model ligand-substrate interactions to predict enantioselectivity trends .

Q. Why do some substrates exhibit anomalous enantioselectivity despite optimal solvent and catalyst selection?

Competing reaction pathways (e.g., [2,3]-sigmatropic rearrangements or ylide formation) may arise with propargylic or allenyl substrates. Use kinetic isotope effect (KIE) studies or isotopic labeling to identify dominant mechanisms. Adjusting temperature (e.g., lower temps for slower, more selective pathways) can mitigate this .

Key Recommendations for Experimental Design

  • Catalyst activation: Pre-stir the catalyst in the solvent for 10–15 min to ensure homogeneity.
  • Substrate scope testing: Include electron-rich and electron-poor variants to assess steric/electronic tolerance.
  • Safety protocols: Handle diazo compounds in a fume hood with blast shields due to explosion risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.